1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an organoboron compound that features a pyrazole ring substituted with a boronate ester
Mechanism of Action
Target of Action
Boronic acid derivatives like this compound are often used in the suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that undergo such reactions.
Mode of Action
The compound likely interacts with its targets through the boronic ester group. In the context of Suzuki-Miyaura cross-coupling reactions, the boronic ester would typically undergo transmetallation with a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
Given its potential use in suzuki-miyaura cross-coupling reactions, it could be involved in the synthesis of various organic compounds .
Result of Action
As a boronic ester, it could potentially be involved in the formation of new carbon-carbon bonds via suzuki-miyaura cross-coupling reactions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, solvent, and the presence of a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the reaction of 1-methylpyrazole with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The reaction conditions often include heating the mixture to around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification steps such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronate ester can be oxidized to form the corresponding boronic acid or other oxidized derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester and facilitate coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Coupling Products: Formed from Suzuki-Miyaura coupling, typically biaryl or styrene derivatives.
Oxidized Products: Such as boronic acids or alcohols, depending on the oxidizing agent used.
Scientific Research Applications
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Material Science: Used in the synthesis of functional materials, such as polymers and organic electronic materials.
Catalysis: Employed as a ligand or catalyst in various organic transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-imidazole-5-boronic acid pinacol ester
Uniqueness
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the boronate ester group also provides versatility in various coupling and oxidation reactions, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-13(5)12-8/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMSXWLXFYZHIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375012 | |
Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020174-04-2 | |
Record name | 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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